
Methyl 5-cyano-2-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid and features a cyano group, a hydroxyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct cyanation of methyl 2-hydroxy-4-methylbenzoate using a cyanating agent like cyanogen bromide in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: 5-cyano-2-oxo-4-methylbenzoic acid or 5-cyano-2-hydroxy-4-methylbenzaldehyde.
Reduction: 5-amino-2-hydroxy-4-methylbenzoate or 5-formyl-2-hydroxy-4-methylbenzoate.
Substitution: 5-cyano-2-chloro-4-methylbenzoate or 5-cyano-2-alkoxy-4-methylbenzoate.
Applications De Recherche Scientifique
Methyl 5-cyano-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl 5-cyano-2-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 5-cyano-2-hydroxybenzoate: Similar structure but without the methyl group, affecting its physical and chemical properties.
Methyl 4-hydroxy-2-methylbenzoate: The position of the hydroxyl and methyl groups is different, leading to variations in reactivity and applications.
Uniqueness
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is unique due to the presence of both the cyano and hydroxyl groups, which provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 5-cyano-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-6-3-9(12)8(10(13)14-2)4-7(6)5-11/h3-4,12H,1-2H3 |
Clé InChI |
ZTACRESUYMHGTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C#N)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



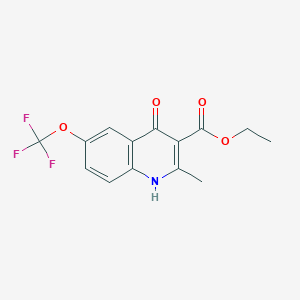
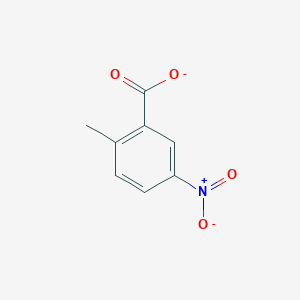

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
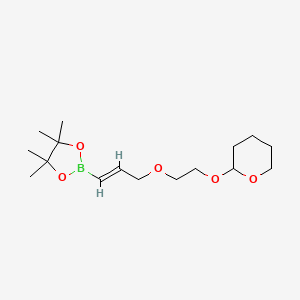
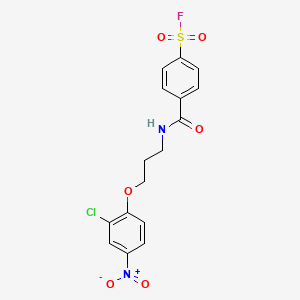
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
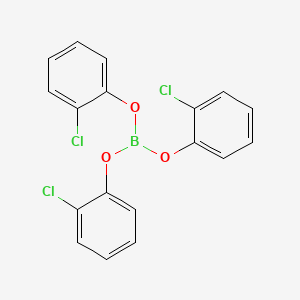
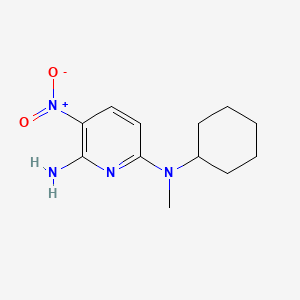
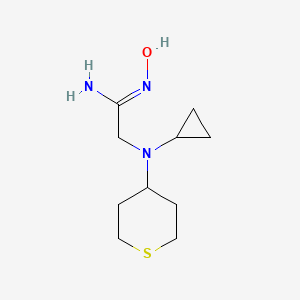
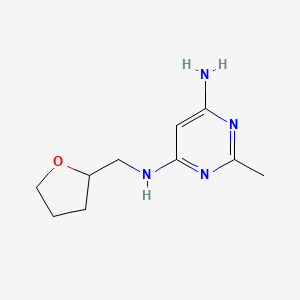
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
